N-methyl-N-[(3-methyloxetan-3-yl)methyl]-8-nitroquinolin-4-amine
Description
N-methyl-N-[(3-methyloxetan-3-yl)methyl]-8-nitroquinolin-4-amine is a complex organic compound with a unique structure that combines a quinoline core with an oxetane ring and a nitro group
Properties
IUPAC Name |
N-methyl-N-[(3-methyloxetan-3-yl)methyl]-8-nitroquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-15(9-21-10-15)8-17(2)12-6-7-16-14-11(12)4-3-5-13(14)18(19)20/h3-7H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMAUOCAAFQABS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CN(C)C2=C3C=CC=C(C3=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(3-methyloxetan-3-yl)methyl]-8-nitroquinolin-4-amine typically involves multiple steps, starting with the preparation of the quinoline core. The oxetane ring is then introduced through a series of reactions involving nucleophilic substitution and cyclization. The nitro group is usually added via nitration reactions using nitric acid or other nitrating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(3-methyloxetan-3-yl)methyl]-8-nitroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The methyl and oxetane groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-methyl-N-[(3-methyloxetan-3-yl)methyl]-8-nitroquinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for imaging and diagnostic purposes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[(3-methyloxetan-3-yl)methyl]-8-nitroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the quinoline core can intercalate with DNA or interact with enzymes and receptors. These interactions can lead to various biological effects, including inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(3-methyloxetan-3-yl)methanamine
- 1-(4-methoxyphenyl)-N-methyl-N-[(3-methyloxetan-3-yl)methyl]methanamine
- N-Methyloxetan-3-amine
Uniqueness
N-methyl-N-[(3-methyloxetan-3-yl)methyl]-8-nitroquinolin-4-amine is unique due to its combination of a quinoline core, an oxetane ring, and a nitro group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the nitro group enhances its redox activity, while the oxetane ring contributes to its stability and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
